molecular formula C9H11N3 B13788401 N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 918510-54-0

N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B13788401
CAS No.: 918510-54-0
M. Wt: 161.20 g/mol
InChI Key: ZTMBAKHRBOOSOE-UHFFFAOYSA-N
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Description

N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a pyrrole ring fused to a pyridine ring, with an ethyl group attached to the nitrogen atom of the pyrrole ring and an amine group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl isocyanate, followed by cyclization to form the pyrrolopyridine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The inhibition of FGFR signaling pathways is a key aspect of its anticancer activity .

Comparison with Similar Compounds

Uniqueness: N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to the presence of the ethyl group, which can influence its pharmacokinetic properties and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its overall efficacy as a therapeutic agent.

Properties

CAS No.

918510-54-0

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C9H11N3/c1-2-10-8-4-3-7-5-6-11-9(7)12-8/h3-6H,2H2,1H3,(H2,10,11,12)

InChI Key

ZTMBAKHRBOOSOE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=C1)C=CN2

Origin of Product

United States

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